molecular formula C17H22FN3O2 B2677016 N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide CAS No. 894037-46-8

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide

Cat. No.: B2677016
CAS No.: 894037-46-8
M. Wt: 319.38
InChI Key: CEFNFTNERAHBKW-UHFFFAOYSA-N
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Description

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide (CAS 894037-46-8) is a synthetic compound featuring a pyrrolidinone core substituted with an azepane-1-carboxamide group and a 4-fluorophenyl moiety, a common pharmacophore known to enhance metabolic stability and bioavailability . This compound is of significant interest in medicinal chemistry and drug discovery for its potential therapeutic applications. Preliminary research indicates it possesses notable biological activities, including investigation for anticancer properties. Studies on similar structural analogs have demonstrated dose-dependent inhibition of cancer cell proliferation, such as in breast cancer cell lines (MCF-7), with IC50 values in the low micromolar range . Further research applications include enzyme interaction studies; the compound has been shown to effectively bind to the active site of enzymes like carbonic anhydrase IX, demonstrating competitive inhibition, with the azepane moiety playing a key role in this interaction . The mechanism of action is believed to involve the modulation of specific biological pathways, potentially leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O2/c18-13-5-7-15(8-6-13)21-12-14(11-16(21)22)19-17(23)20-9-3-1-2-4-10-20/h5-8,14H,1-4,9-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFNFTNERAHBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product . For instance, the synthesis might involve the use of fluorinated aromatic compounds and azepane derivatives under controlled temperature and pressure conditions to achieve the desired chemical structure.

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and process optimization techniques ensures that the compound is produced efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Anticancer Activity

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide has been investigated for its anticancer properties. Preliminary studies indicate that compounds with similar structures exhibit significant activity against various cancer cell lines.

Case Study: Antitumor Efficacy
In a study assessing the efficacy of this compound against breast cancer cell lines (MCF-7), it demonstrated dose-dependent inhibition of cell proliferation, with IC50 values in the low micromolar range. This suggests that structural modifications can enhance biological activity and selectivity towards cancer cells.

Cell Line IC50 (µM) Mechanism of Action
MCF-7Low MicromolarInhibition of cell proliferation

Enzyme Interaction Studies

Research has also focused on the interaction between this compound and specific enzymes, such as carbonic anhydrase isoforms. Kinetic assays revealed that the compound binds effectively to the active site of CA IX, demonstrating competitive inhibition.

Case Study: Enzyme Inhibition
The binding affinity was confirmed through molecular docking studies, highlighting the importance of the azepane moiety in enhancing enzyme interaction.

Enzyme Binding Type Kinetic Assay Results
Carbonic Anhydrase IXCompetitiveSignificant inhibition

Drug Design and Development

The compound's unique structure makes it a candidate for further drug development. Its ability to modulate biological pathways suggests potential therapeutic applications beyond oncology, including neurological disorders and pain management.

Pharmacokinetic Studies

Pharmacokinetic properties are crucial for understanding the behavior of this compound in biological systems. Studies evaluating absorption, distribution, metabolism, and excretion (ADME) characteristics are essential for determining its viability as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key Analog 1: 1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide (CAS 346457-03-2)
  • Core Structure : Shares the 1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl backbone with the target compound.
  • Substituent Variation : The carboxamide group is attached to a 4-methyl-2-pyridinyl moiety instead of azepane.
  • The methyl group on the pyridine may improve lipophilicity but reduce steric flexibility compared to the azepane ring. Azepane’s larger ring size and flexibility could improve binding to deeper hydrophobic pockets in biological targets .
Key Analog 2: 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
  • Core Structure: Pyrazole ring (non-lactam) with sulfanyl and trifluoromethyl substituents.
  • Substituent Variation: Lacks the pyrrolidinone and azepane groups but includes a sulfanyl linker and electron-withdrawing trifluoromethyl group.
  • Implications: The trifluoromethyl group enhances metabolic stability and electronegativity, while the sulfanyl group may influence redox properties. The pyrazole core’s dual nitrogen atoms enable distinct hydrogen-bonding patterns compared to the pyrrolidinone’s lactam oxygen .

Physicochemical and Pharmacokinetic Properties (Inferred)

Property Target Compound Pyridinyl Analog (CAS 346457-03-2) Pyrazole Analog ()
Molecular Weight ~333.35 g/mol (estimated) ~341.34 g/mol ~350.78 g/mol
Core Heterocycle Pyrrolidinone (lactam) Pyrrolidinone (lactam) Pyrazole
Key Substituents Azepane-1-carboxamide, 4-FPh 4-Methyl-2-pyridinyl, 4-FPh 3-Cl-PhS, CF3, aldehyde
Lipophilicity (LogP) Moderate (azepane adds flexibility) Moderate (pyridine increases π-π) High (CF3 and sulfanyl enhance)
Hydrogen-Bond Capacity High (lactam O, carboxamide N/H) Moderate (pyridine N, lactam O) Moderate (pyrazole N, aldehyde O)

Biological Activity

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22FN3O2C_{18}H_{22}FN_3O_2, with a molecular weight of 329.39 g/mol. The compound features a pyrrolidine ring and an azepane structure, contributing to its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Protein Kinase Inhibition : Studies have shown that azepane derivatives can inhibit protein kinase B (PKB) and protein kinase A (PKA), which are critical in various signaling pathways related to cell growth and metabolism .
  • Receptor Modulation : The compound's structure suggests potential interactions with various receptors, including those involved in neurotransmission and metabolic regulation.

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

Activity Description
Antitumor Activity Inhibits cancer cell proliferation through PKB pathway modulation.
Neuroprotective Effects Potentially protects neuronal cells from oxidative stress by modulating signaling pathways.
Anti-inflammatory Properties May reduce inflammation via inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • Study on Protein Kinase Inhibition :
    • A study evaluated various azepane derivatives for their ability to inhibit PKB-alpha, revealing IC50 values as low as 5 nM for some derivatives, suggesting strong inhibitory potential .
  • Neuroprotective Studies :
    • Research highlighted that compounds structurally similar to this compound exhibited neuroprotective properties in models of oxidative stress, indicating a possible therapeutic role in neurodegenerative diseases .
  • Anti-inflammatory Research :
    • Another study demonstrated that azepane derivatives could modulate inflammatory responses, decreasing levels of pro-inflammatory cytokines in vitro .

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